molecular formula C10H19NO2 B13152605 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid

4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B13152605
M. Wt: 185.26 g/mol
InChI Key: SEMUKROEBMBZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid (CAS: 134868-23-8) is a cyclohexane derivative featuring a dimethylamino group at the 4-position and a methyl group at the 1-position of the cyclohexane ring, with a carboxylic acid functional group. Its molecular weight is 171.24 g/mol, and it is commercially available at 98% purity . The compound’s structure combines steric and electronic effects due to the methyl and dimethylamino substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(dimethylamino)-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c1-10(9(12)13)6-4-8(5-7-10)11(2)3/h8H,4-7H2,1-3H3,(H,12,13)

InChI Key

SEMUKROEBMBZBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexanone with dimethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and automated control systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 4-(dimethylamino)-1-methylcyclohexane-1-carboxylic acid with analogs differing in substituent type, position, or functional groups.

Substitution Pattern and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-(dimethylamino), 1-methyl, 1-carboxylic acid 171.24 High purity (98%); stereospecific synthesis
4-(tert-Butyl)-1-methylcyclohexane-1-carboxylic acid 4-(tert-butyl), 1-methyl, 1-carboxylic acid Not reported Commercial availability (95% purity)
cis-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride 4-(dimethylamino), 1-carboxylic acid (cis) 207.71 (with HCl) Salt form enhances solubility/stability
4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride 4-(ethylaminomethyl), 1-carboxylic acid 222.72 (with HCl) Medicinal chemistry applications
cis-2-Hydroxycyclohexane-1-carboxylic acid 2-hydroxy (cis), 1-carboxylic acid 158.19 pKa = 4.796; used in stereochemical studies

Substituent Effects on Physicochemical Properties

  • Amino vs. Hydroxy Groups: The dimethylamino group in the target compound introduces basicity (pKa ~9–10 for analogous amines) , whereas hydroxy-substituted analogs (e.g., cis-2-hydroxycyclohexane-1-carboxylic acid) exhibit lower pKa values (~4.7–4.8) due to the acidic hydroxyl proton .
  • Salt Formation: Hydrochloride salts (e.g., cis-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride) improve aqueous solubility, a critical factor in drug formulation .

Biological Activity

4-(Dimethylamino)-1-methylcyclohexane-1-carboxylic acid (often referred to as DMCA) is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

DMCA is characterized by the presence of a dimethylaminomethyl group and a carboxylic acid functional group attached to a cyclohexane ring. The specific stereochemistry of this compound is crucial as it influences its biological activity and interaction with various biological targets.

Compound Name Structural Features Unique Aspects
This compoundDimethylaminomethyl group and carboxylic acidSpecific stereochemistry influencing activity
CyclohexylamineCyclohexane ring with an amine functional groupLacks carboxylic acid functionality
N,N-DimethylcyclohexylamineDimethylamino group on cyclohexaneNo carboxylic acid; primarily acts as a base
Cyclohexanecarboxylic acidCyclohexane with a carboxylic acid groupDoes not contain an amine; different reactivity

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For DMCA, studies suggest that it may act as both a substrate and an inhibitor in various enzymatic reactions within biological systems. The structural modifications in DMCA can lead to substantial differences in its biological activity, highlighting the importance of structure-activity relationships in drug design.

The mechanisms by which DMCA exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and metabolic processes. For instance, structural analogs have demonstrated anticonvulsant properties and the ability to induce maturation in neuroblastoma cells. These findings suggest potential therapeutic applications in neuropharmacology.

Toxicity Assessments

Toxicity assessments are crucial for understanding the safety profile of DMCA. Preliminary studies indicate that related compounds can induce oxidative stress and DNA damage in human cells, suggesting that DMCA may also possess genotoxic properties . Further research is necessary to elucidate these effects and establish safe dosage levels.

Neuroblastoma Cell Maturation

In vitro studies have shown that DMCA's structural analogs can promote the maturation of murine neuroblastoma cells. This effect is significant for understanding potential applications in cancer therapy, as maturation of neuroblastoma cells may lead to reduced malignancy.

Enzymatic Interaction Studies

Interaction studies have demonstrated that DMCA can serve as a substrate for various enzymes, influencing metabolic pathways. These studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.